molecular formula C17H23ClN2O2S B2357255 N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide CAS No. 1286468-68-5

N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide

Cat. No. B2357255
M. Wt: 354.89
InChI Key: VCXBYXGNJSMJEF-UHFFFAOYSA-N
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Description

N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide, also known as AC-93253, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively. In

Mechanism Of Action

N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide blocks the Kir2.1 channel by binding to the intracellular domain of the channel pore, which prevents the flow of potassium ions across the membrane. It also blocks the TRPV1 channel by binding to the extracellular domain of the channel and preventing the influx of calcium ions. N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide has been shown to have a higher affinity for the Kir2.1 channel than the TRPV1 channel.

Biochemical And Physiological Effects

N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide has been shown to have various biochemical and physiological effects such as reducing the excitability of cells by blocking the Kir2.1 channel. It has also been shown to reduce pain sensation by blocking the TRPV1 channel. N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide has been used in the study of various diseases such as epilepsy, neuropathic pain, and hypertension.

Advantages And Limitations For Lab Experiments

N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide has several advantages for lab experiments such as its high affinity for the Kir2.1 channel, which makes it a useful tool for studying the role of this channel in cellular processes. It also has a high selectivity for the Kir2.1 channel over other potassium channels, which reduces the likelihood of off-target effects. However, N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide has limitations such as its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide such as the study of its effects on other ion channels and its potential therapeutic applications. N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide has been shown to have potential as a treatment for epilepsy and neuropathic pain, and further research is needed to explore these applications. Additionally, the development of more soluble derivatives of N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide could improve its usefulness in lab experiments.

Synthesis Methods

N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide has been synthesized using various methods such as the reaction of 6-chloropyridine-3-sulfonyl chloride with 1-adamantylamine and subsequent reaction with ethylene oxide. Another method involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 1-adamantylamine followed by the reaction with ethylene glycol. These methods have been optimized to obtain high yields of N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide.

Scientific Research Applications

N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide has been used in various scientific research applications such as the study of ion channels and their role in cellular processes. It has been shown to block the inward rectifier potassium channel Kir2.1, which is involved in regulating the resting membrane potential and excitability of cells. N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide has also been used in the study of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and thermoregulation.

properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-6-chloropyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2S/c1-11(20-23(21,22)15-2-3-16(18)19-10-15)17-7-12-4-13(8-17)6-14(5-12)9-17/h2-3,10-14,20H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXBYXGNJSMJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CN=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide

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